5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5S/c1-2-12-3-5-13(6-4-12)8-11-10-7(9)14-8/h2-6H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOGAXWHKXGYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steps for Synthesis:
Preparation of 1,3,4-Thiadiazol-2-amine: Use the PPE method or POCl₃ method to synthesize the 1,3,4-thiadiazol-2-amine core.
Activation of the Thiadiazole Core: This might involve converting the amine into a more reactive form, such as using chloroacetyl chloride to form a chloroacetamide derivative.
Nucleophilic Substitution with 4-Ethylpiperazine: React the activated thiadiazole derivative with 4-ethylpiperazine in the presence of a base like potassium carbonate.
Analysis of Synthesized Compounds
The synthesized compounds are typically analyzed using various spectroscopic techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures.
Data Table for Synthesis Conditions
| Compound | Starting Materials | Reaction Conditions | Yield |
|---|---|---|---|
| 1,3,4-Thiadiazol-2-amine | Thiosemicarbazide, Carboxylic Acid | POCl₃, 80-90°C, 1 hour | Varies |
| Chloroacetamide Derivative | 1,3,4-Thiadiazol-2-amine, Chloroacetyl Chloride | 0°C, 1 hour | Varies |
| This compound | Chloroacetamide Derivative, 4-Ethylpiperazine | Acetone, 25°C, 5 hours | Varies |
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
Scientific Research Applications
5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of Selected 1,3,4-Thiadiazol-2-amine Derivatives
Key Observations:
- Aryl vs. Heterocyclic Substituents : Aryl groups (e.g., 4-methylphenyl) correlate with antimicrobial activity, while heterocyclic substituents (e.g., pyridyl, indolyl) are linked to anticancer or antiviral effects .
- Piperazine Functionalization : The 4-ethylpiperazine group in the target compound likely improves aqueous solubility and bioavailability compared to hydrophobic aryl groups. Piperazine derivatives are common in CNS-active drugs due to their ability to cross the blood-brain barrier .
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability : Piperazine-containing analogs exhibit higher solubility than aryl-substituted derivatives due to the basic nitrogen, which facilitates salt formation and enhances absorption .
- Hydrogen Bonding : The thiadiazole core participates in hydrogen bonding (e.g., Compound 11 with SARS-CoV-2 protease ). The ethylpiperazine group may engage in additional interactions with acidic residues in target enzymes.
- Enzyme Inhibition : Quinazoline-thiadiazole hybrids (e.g., Compound 14 in ) inhibit GSK-3, suggesting the scaffold’s adaptability for kinase targeting. The ethylpiperazine substituent could modulate selectivity for similar targets.
Computational Insights
- Molecular Docking: Studies on 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amine derivatives used SYBYL-X 2.0 for PIM2 inhibition modeling .
Biological Activity
5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 213.3 g/mol. The structure features a thiadiazole ring substituted with a piperazine moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of the thiadiazole scaffold, including this compound, exhibit notable antimicrobial properties. A study demonstrated that various thiadiazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold were effective against Staphylococcus aureus and Escherichia coli .
| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
|---|---|---|
| A1 | Significant | Moderate |
| A2 | High | High |
| B2 | Moderate | Significant |
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been explored extensively. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it has been reported that modifications in the piperazine ring can enhance the selectivity and potency against cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through the modulation of apoptotic pathways. Studies have shown increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in treated cells .
Study 1: Anticancer Efficacy
In a comparative study, various thiadiazole derivatives were synthesized and tested for their anticancer activity. The results indicated that the compound with the ethylpiperazine substitution exhibited an IC50 value of 5.36 µg/mL against HepG2 cells, indicating strong cytotoxicity compared to other derivatives .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of several thiadiazole derivatives. The study employed disc diffusion methods to assess antibacterial efficacy against standard bacterial strains. The results highlighted that compounds A2 and B2 showed significant activity against both S. aureus and E. coli, suggesting their potential as lead compounds for further development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(4-Ethylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine, and what key reagents and conditions are involved?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. A common approach is reacting a carboxylic acid derivative (e.g., 4-ethylpiperazine-1-carboxylic acid) with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃) under reflux conditions (90–100°C, 3–6 hours). The crude product is precipitated by adjusting the pH to 8–9 with ammonia and purified via recrystallization (e.g., DMSO/water mixtures) . Key reagents include POCl₃ (acts as a cyclizing agent) and ethanol/acetone for crystallization .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves molecular conformation, hydrogen bonding (e.g., N–H···N interactions), and dihedral angles between the thiadiazole and piperazine rings .
- NMR spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with characteristic shifts for NH₂ (δ ~5.5 ppm) and piperazine protons (δ ~2.5–3.5 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 256.08 for C₈H₁₄N₆S) .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Methodological Answer :
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., PGE₂ production inhibition) using cell-based models .
Advanced Research Questions
Q. How can researchers optimize synthesis yield when encountering low precipitation during purification?
- Methodological Answer :
- pH adjustment : Ensure precise pH control (8–9) during precipitation to avoid product solubility issues .
- Solvent optimization : Use mixed solvents (e.g., DMSO/water or ethanol/acetone) for recrystallization to improve crystal quality .
- Reaction monitoring : Track reaction completion via TLC or HPLC to minimize byproducts .
- Data Table :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| POCl₃, 90°C, 3h | 65 | 95 | |
| pH 8.5, DMSO/H₂O | 78 | 98 |
Q. How to address contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from:
- Structural analogs : Minor substituent changes (e.g., pyridine vs. pyrazine rings) alter bioactivity .
- Assay conditions : Variability in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) affects results .
- Statistical rigor : Replicate experiments (n ≥ 3) and use standardized protocols (e.g., CLSI guidelines for MIC assays) .
Q. What strategies are employed in structure-activity relationship (SAR) studies to enhance its pharmacological profile?
- Methodological Answer :
- Piperazine modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Thiadiazole substitution : Replace the NH₂ group with alkyl/aryl moieties to improve lipophilicity and membrane permeability .
- Hybrid derivatives : Conjugate with triazole or indole scaffolds to target multiple pathways (e.g., kinase and tubulin inhibition) .
Q. What computational methods are used to predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Simulate interactions with enzymes (e.g., EGFR or COX-2) using AutoDock Vina or Schrödinger .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
- QSAR models : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
